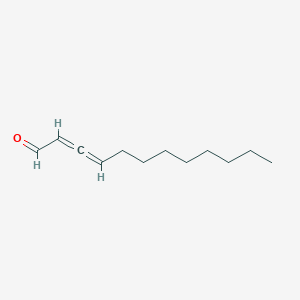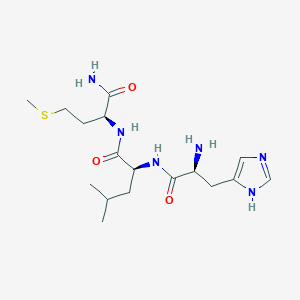
1,2-Ethanediamine, N-(2-chloroethyl)-N'-(4-methoxy-9-acridinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride is a synthetic organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The compound’s structure includes an acridine moiety, which is a tricyclic aromatic system, and a chloroethyl group, which is often associated with alkylating agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride typically involves multiple steps:
Formation of the Acridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Chloroethyl Group: This step involves the reaction of the acridine derivative with 2-chloroethylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other acridine derivatives.
Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology research.
Medicine: Investigated for its potential anticancer properties due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride involves:
Alkylation of DNA: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Intercalation into DNA: The acridine moiety can intercalate between DNA base pairs, disrupting the double helix structure and interfering with transcription and replication.
Inhibition of Enzymes: The compound may inhibit enzymes involved in DNA repair and replication, enhancing its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in cancer research.
Mitoxantrone: An anthracenedione compound with similar DNA intercalating properties and used as an anticancer agent.
Proflavine: Another acridine derivative with antimicrobial and anticancer properties.
Uniqueness
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride is unique due to its specific combination of a chloroethyl group and an acridine moiety, which imparts both alkylating and intercalating properties. This dual functionality enhances its potential as a therapeutic agent and a research tool.
Propiedades
Número CAS |
38915-11-6 |
|---|---|
Fórmula molecular |
C18H22Cl3N3O |
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N'-(4-methoxyacridin-9-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C18H20ClN3O.2ClH/c1-23-16-8-4-6-14-17(21-12-11-20-10-9-19)13-5-2-3-7-15(13)22-18(14)16;;/h2-8,20H,9-12H2,1H3,(H,21,22);2*1H |
Clave InChI |
KQYWVTNMCNFHNO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NCCNCCCl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


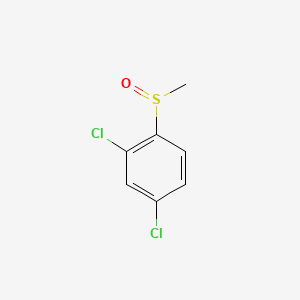
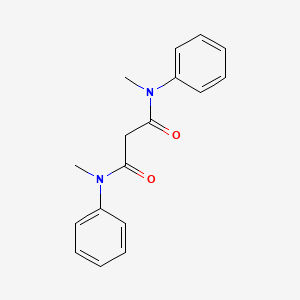

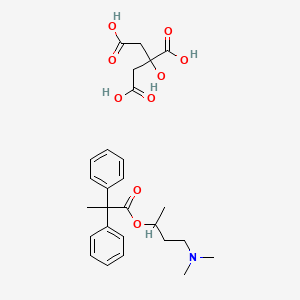

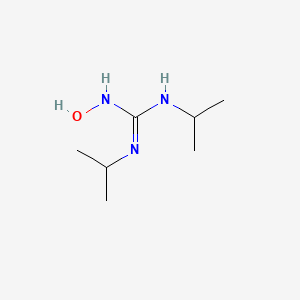
![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)
phosphanium bromide](/img/structure/B14681996.png)


![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)

